2-Fluoro-3,6-dimethylbenzenesulfonamide
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Overview
Description
2-Fluoro-3,6-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10FNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the 2-position and two methyl groups at the 3- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethylbenzenesulfonamide typically involves the sulfonation of 2-fluoro-3,6-dimethylbenzene. One common method is the reaction of 2-fluoro-3,6-dimethylbenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-3,6-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3,5-dimethylbenzenesulfonamide
- 2-Fluoro-4,6-dimethylbenzenesulfonamide
- 3-Fluoro-2,6-dimethylbenzenesulfonamide
Uniqueness
2-Fluoro-3,6-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and binding properties. The presence of the fluorine atom at the 2-position and methyl groups at the 3- and 6-positions can result in distinct steric and electronic effects compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10FNO2S |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-fluoro-3,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-5-3-4-6(2)8(7(5)9)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
HROFGUURRPKJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)N)F |
Origin of Product |
United States |
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